Chiral 2-Methyl-Propanamide Scaffold vs. Achiral Propanamide: Impact on Monoamine Transporter Affinity
N-Isopropyl-2-(piperidin-4-yl)propanamide bears a single stereogenic center at the 2-position of the propionamide, enabling enantioselective synthesis. By contrast, the closest achiral analog, N-(piperidin-4-yl)propanamide (CAS 139112-22-4), lacks this chiral handle. In a series of piperidine-4-propionamide monoamine reuptake inhibitors disclosed in U.S. Patent 2011/0218217, installation of a chiral 2-methyl group on the propionamide scaffold (as in the patented compounds but not directly measured for the target compound) increased selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) by approximately 10- to 30-fold, while the des-methyl analog showed roughly 1:1 SERT/NET inhibition [1]. Because the target compound shares this 2-methyl substitution pattern, the same stereochemical enrichment is expected, but quantitative data for the exact compound have not been published. This evidence is classified as class-level inference.
| Evidence Dimension | SERT/NET selectivity ratio (IC50 NET/IC50 SERT) |
|---|---|
| Target Compound Data | No published quantitative data for the exact compound. |
| Comparator Or Baseline | N-(piperidin-4-yl)propanamide (des-methyl) – ~1:1 ratio; (R/S)-2-methyl analog – ~10-30:1 ratio (class-level estimate from patent SAR). |
| Quantified Difference | Approximately 10- to 30-fold improvement in selectivity associated with the chiral 2-methyl group. |
| Conditions | In vitro radioligand uptake assay in HEK-293 cells expressing human SERT and NET (patent assay conditions). |
Why This Matters
The chiral center is the primary synthetic point of differentiation for this building block; procurement of the racemate or the incorrect enantiomer negates the stereochemical advantage.
- [1] NeuroSearch A/S. (2011). Piperidylpropionamide derivatives useful for the treatment of CNS disorders including depression and panic disorder. U.S. Patent Application Publication No. 2011/0218217 A1. View Source
